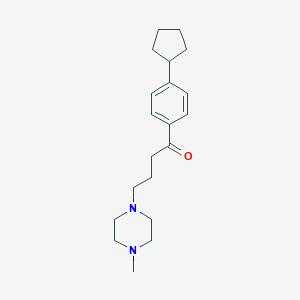
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a phenyl ring, a piperazine ring, and a butanone moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopentylphenyl Intermediate: This step involves the reaction of cyclopentyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclopentylphenyl bromide.
Nucleophilic Substitution: The 4-cyclopentylphenyl bromide is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate to form the intermediate 1-(4-cyclopentylphenyl)-4-methylpiperazine.
Acylation: The final step involves the acylation of the intermediate with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone can be compared with other similar compounds, such as:
1-(4-Cyclohexylphenyl)-4-(4-methylpiperazin-1-yl)butan-1-one: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(4-Cyclopentylphenyl)-4-(4-ethylpiperazin-1-yl)butan-1-one: Similar structure but with an ethyl group on the piperazine ring instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C20H30N2O |
|---|---|
Poids moléculaire |
314.5g/mol |
Nom IUPAC |
1-(4-cyclopentylphenyl)-4-(4-methylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H30N2O/c1-21-13-15-22(16-14-21)12-4-7-20(23)19-10-8-18(9-11-19)17-5-2-3-6-17/h8-11,17H,2-7,12-16H2,1H3 |
Clé InChI |
SYKLCRHFGLITIY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)C3CCCC3 |
SMILES canonique |
CN1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]butanoic acid](/img/structure/B374633.png)
![1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine](/img/structure/B374635.png)
![4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B374637.png)

![N-[(1-benzyl-4-chloro-4-piperidinyl)methyl]aniline](/img/structure/B374642.png)
![2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B374643.png)
![8-chloro-2-methoxy-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B374644.png)
![2-[(2-Fluorophenyl)sulfanyl]benzaldehyde](/img/structure/B374645.png)
![N-[2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylsulfanyl)benzyl]-N,N-dimethylamine](/img/structure/B374648.png)
![[4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinyl]acetic acid](/img/structure/B374649.png)
![1-(8-chloro-2-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374652.png)
![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B374656.png)
![2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-1-methylethyl decanoate](/img/structure/B374657.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium](/img/structure/B374659.png)
